molecular formula C26H30N2O6S B7710725 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide

Cat. No. B7710725
M. Wt: 498.6 g/mol
InChI Key: QBEPYXDCFDQPJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide, also known as DBeQ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DBeQ belongs to the class of compounds known as sulfonamides, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide involves the inhibition of the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded and damaged proteins, which can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, the induction of apoptosis, and the inhibition of inflammatory pathways. In addition, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to have neuroprotective effects by inhibiting the aggregation of misfolded proteins and promoting the survival of neurons.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide in lab experiments include its availability, its well-defined mechanism of action, and its potential therapeutic applications in various diseases. However, the limitations of using 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide in lab experiments include its potential toxicity and its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide, including the identification of its specific targets and the development of more potent and selective analogs. In addition, the therapeutic potential of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases, needs to be further explored in preclinical and clinical studies. Finally, the potential side effects and toxicity of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide need to be carefully evaluated to ensure its safety for human use.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide involves the reaction of 4-methoxybenzylamine with 2-(3,4-dimethoxyphenyl)ethylsulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with N-(2-acetoxyethyl)acetamide to yield 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide. The synthesis of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been reported in several scientific publications, and the compound is commercially available for research purposes.

Scientific Research Applications

2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in cancer progression. In neurodegenerative disorders, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been studied for its potential neuroprotective effects by inhibiting the aggregation of misfolded proteins, such as amyloid beta and tau, which are associated with Alzheimer's disease and other neurodegenerative disorders. In inflammatory diseases, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(4-methoxybenzyl)acetamide has been shown to inhibit the activation of inflammatory pathways, such as the NF-κB pathway, which is involved in the pathogenesis of various inflammatory diseases.

properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6S/c1-32-22-11-9-21(10-12-22)18-27-26(29)19-28(16-15-20-7-5-4-6-8-20)35(30,31)23-13-14-24(33-2)25(17-23)34-3/h4-14,17H,15-16,18-19H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEPYXDCFDQPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-methoxybenzyl)-N~2~-(2-phenylethyl)glycinamide

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